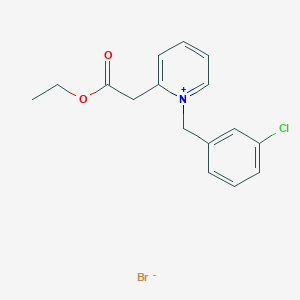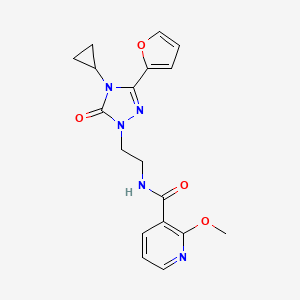![molecular formula C22H18ClN5O3 B2850688 N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 946225-18-9](/img/structure/B2850688.png)
N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H18ClN5O3 and its molecular weight is 435.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Methodologies and Chemical Reactions
The synthesis of complex heterocyclic compounds, including pyrimidine and pyridine derivatives, involves multi-component reactions that can lead to the formation of polymeric coordination complexes and derivatives with potential biological activities. For instance, a study by Klimova et al. explored the three-component reaction of tautomeric amidines, leading to the formation of pyrimidine derivatives and polymeric coordination complexes (Klimova, E., Flores‐Álamo, M., Klimova, T., Cortez Maya, S., & Beletskaya, I., 2013). Another study focused on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating the versatility of starting materials like 2-chloro-6-ethoxy-4-acetylpyridine in synthesizing antimicrobial agents (Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A., 2012).
Biological Activities
The biological evaluation of synthesized compounds is crucial in the development of new drugs. Studies have shown that derivatives of pyrimidine and pyridine can exhibit significant antimicrobial, anti-inflammatory, and anticancer activities. For example, Soni and Patel (2017) synthesized isoniazid clubbed pyrimidine derivatives and evaluated them for their antimicrobial and antituberculosis activity, demonstrating the potential of these compounds in treating infectious diseases (Soni, H. I., & Patel, N., 2017). Similarly, Al-Sanea et al. (2020) designed and synthesized 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, testing their anticancer activity on 60 cancer cell lines and identifying compounds with appreciable cancer cell growth inhibition (Al-Sanea, M. M., Parambi, D. G., Shaker, M., Elsherif, H., Elshemy, H. A., Bakr, R., Al-Warhi, T., Gamal, M., & Abdelgawad, M., 2020).
Potential Applications in Medicinal Chemistry
The compound and its related derivatives have potential applications in the development of new therapeutic agents, particularly in the fields of oncology, neurodegenerative diseases, and infectious diseases. The selective inhibition of histone deacetylase (HDAC) by compounds such as MGCD0103 highlights the role of these molecules in cancer therapy and the broader implications for epigenetic modulation (Zhou, N. Z., Moradei, O., Raeppel, S., Leit, S., Fréchette, S., Gaudette, F., Paquin, I., Bernstein, N., Bouchain, G., Vaisburg, A., Jin, Z., Gillespie, J., Wang, J., Fournel, M., Yan, P. T., Trachy-Bourget, M.-C., Kalita, A., Lu, A.-h., Rahil, J., Macleod, A., Li, Z., Besterman, J., & Delorme, D., 2008).
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3/c1-14-7-8-15(23)11-17(14)26-19(29)13-27-18-6-4-10-25-20(18)21(30)28(22(27)31)12-16-5-2-3-9-24-16/h2-11H,12-13H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULQIJDEIDRDPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)propanamide](/img/structure/B2850605.png)
![5-Bromo-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2850607.png)
![2-(2,5-Dimethylphenyl)sulfonyl-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2850609.png)
![3-hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2850610.png)
![2-benzyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2850614.png)
![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2850616.png)
![1-{[4-(3,4-dimethoxybenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2850617.png)
![2-(butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2850618.png)




![2-(3-Chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2850627.png)

